3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol

Tautomerism Heterocyclic chemistry Isoxazol-5-one

SAR programs often require separate procurement of O- vs N-functionalized analogs, delaying hit expansion. 3-(Benzodioxol-5-yl)isoxazol-5-ol (CAS 1354931-44-4) resolves this via its 5-hydroxyisoxazole keto-enol tautomerism: • Single batch → O-alkylated (K₂CO₃/DMF) or N-alkylated (Mitsunobu) sublibraries • CNS fragment-compliant: MW 205 Da, XLogP3 1.8, 1 rotatable bond • ≥95% purity; available in 2 g & 10 g quantities; global supply

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 1354931-44-4
Cat. No. B6346041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol
CAS1354931-44-4
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=O)ON3
InChIInChI=1S/C10H7NO4/c12-10-4-7(11-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4,11H,5H2
InChIKeyKMAUUNSFHANIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol: Physicochemical & Sourcing Baseline


3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol (CAS 1354931-44-4) is a 5-hydroxyisoxazole derivative containing a 1,3-benzodioxole (methylenedioxybenzene) motif fused to an isoxazole heterocycle [1]. The compound is supplied by Fluorochem at ≥95% purity (catalog #522257, available in 2 g and 10 g quantities), serving primarily as a building block for medicinal-chemistry-driven scaffold diversification . Its C10H7NO4 formula (MW 205.17 g/mol) and computed physicochemical profile place it at the intersection of fragment-like properties and synthetic versatility, making it a candidate for structure–activity relationship (SAR) exploration programs [1].

3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol: Generic Substitution Risks


The benzodioxole-isoxazole scaffold is present in numerous bioactive chemotypes, but functional-group variation at the C-5 position of the isoxazole ring profoundly alters tautomeric equilibrium, lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2]. The target compound exists in a dynamic keto-enol tautomerism (5-hydroxyisoxazole ⇌ isoxazol-5(2H)-one) that affects both its reactivity and its putative interactions with biological targets; 5-methanol, 5-methylamine, and 5-chloromethyl analogs lack this equilibrium [1]. Consequently, a researcher who substitutes the 5-hydroxy prototype with a 5-methanol or 5-chloromethyl congener may observe divergent solubility, metabolic stability, or pharmacophore complementarity, invalidating SAR hypotheses built around the parent scaffold.

3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol: Comparative Evidence vs. Isosteric Analogs


Tautomeric Equilibrium Drives Bifunctional Reactivity

5-Hydroxyisoxazoles, including 3-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-5-ol, exist in solution and solid state as an equilibrium mixture of the OH (enol) form and the NH (isoxazol-5(2H)-one, keto) form. UV and IR spectroscopic data demonstrate that 3-phenyl-5-hydroxyisoxazoles exist as mixtures of the CH and NH forms in solution, with the NH fraction increasing with solvent polarity [1]. In contrast, the 5-methanol analog (CAS 438565-34-5), 5-methylamine analog (CAS 885273-58-5), and 5-chloromethyl analog (CAS 890094-21-0) are locked in a single tautomeric state and cannot participate in the same dual-reactivity manifold.

Tautomerism Heterocyclic chemistry Isoxazol-5-one Reactivity

Balanced Lipophilicity for CNS Permeability and Solubility

Computed partition coefficients (XLogP3-AA) place the target compound at 1.8, which falls within the optimal lipophilicity range for central nervous system (CNS) drug candidates (XLogP 1–3) and balances passive permeability with aqueous solubility better than the more hydrophilic 5-methanol (XLogP3 = 1.0) and 5-methylamine (XLogP3 = 0.7) or the more lipophilic 5-chloromethyl (XLogP3 = 2.3) analogs [1][2].

Lipophilicity CNS drug design Physicochemical property XLogP3

Reduced Conformational Flexibility Improves Binding Enthalpy

The target compound possesses only 1 rotatable bond (the bond connecting the benzodioxole ring to the isoxazole), compared with 2 rotatable bonds in each of the 5-methanol, 5-methylamine, 5-chloromethyl, and 4,5-dihydrocarboxylic acid analogs [1]. Lower rotatable bond count has been correlated with improved ligand efficiency and reduced entropic penalty upon target binding [2].

Conformational flexibility Rotatable bond count Binding entropy Fragment-based drug design

Synthetic Orthogonality via the 5-Hydroxy Group

The phenolic-type hydroxyl at the isoxazole C-5 position permits O-alkylation (Williamson ether synthesis), O-acylation, Mitsunobu coupling, and sulfonylation, all of which are orthogonal to the nucleophilic substitution reactions of the 5-chloromethyl analog (SN2 reactivity), the reductive amination/amide coupling of the 5-methylamine analog, or the esterification/amidation of the 5-methanol analog [1]. In the benzodioxole-isoxazole series, researchers report using the 5-hydroxy compound as a key intermediate for constructing ether-linked and ester-linked libraries, while the 5-chloromethyl variant is restricted to nucleophilic displacement chemistry .

Synthetic orthogonality Derivatization Etherification Mitsunobu reaction

Aromatic Isoxazole Ring Enhances Chemical Stability

The target compound features a fully aromatic isoxazole ring (10 π-electrons), whereas the 4,5-dihydrocarboxylic acid analog (CAS 1043605-25-9) contains a non-aromatic 4,5-dihydroisoxazoline ring (C=N double bond only, no aromatic stabilization). Aromatic isoxazoles exhibit enhanced thermal stability and resistance to ring-opening reactions compared to non-aromatic isoxazolines, which can undergo retro-[3+2] cycloaddition or oxidation under ambient conditions [1]. Publically available vendor data indicate that the aromatic target is supplied at room-temperature storage conditions, while analogous dihydroisoxazoles frequently require refrigerated storage .

Aromaticity Chemical stability Thermal stability Storage

3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol: Optimal Application Scenarios


Divergent Parallel Library Synthesis via Dual Reactivity

Medicinal chemistry groups can exploit the keto-enol tautomerism [1] to generate both O-functionalized and N-functionalized products from a single batch of the parent compound. By selecting conditions that favor O-alkylation (e.g., K₂CO₃, DMF, alkyl halide) vs. N-alkylation (e.g., Mitsunobu conditions with a secondary alcohol), two structurally distinct sublibraries are accessible from the same procurement lot, maximizing scaffold utilization for SAR exploration. This dual-reactivity advantage is absent in the 5-methanol, 5-methylamine, and 5-chloromethyl analogs.

CNS-Targeted Fragment-Based Drug Discovery

With an XLogP3-AA of 1.8, a single rotatable bond, and a molecular weight of 205 Da, 3-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-5-ol satisfies the stringent physicochemical criteria for CNS fragment screening libraries [2]. The intermediate lipophilicity profile makes it a more appropriate starting point for CNS hit identification than the overly polar 5-methylamine analog (XLogP3 = 0.7, likely requiring molecular chauffer strategies to cross the blood–brain barrier) or the 5-chloromethyl variant (XLogP3 = 2.3, which may accumulate in adipose tissue and exhibit high metabolic turnover).

Scaffold-Hopping Bioisosteric Replacement in Kinase/GPCR SAR

The benzodioxole moiety is a recognized bioisostere of the 3,4-dimethoxyphenyl group found in multiple kinase inhibitors (e.g., the EGFR inhibitor gefitinib), and the aromatic isoxazole ring confers heterocycle rigidity comparable to a 1,2,4-triazole or pyrazole scaffold. The hydroxyl group provides a synthetic handle for installing solubilizing side chains (ether-linked PEG, amine-capped linkers) without altering the core geometry—an advantage over the 5-chloromethyl comparator, where alkylation introduces a more flexible benzylic linker that may permit undesirable conformational sampling in the target binding pocket.

Stable Intermediate for Multi-Step Synthesis

The aromatic isoxazole core of the target compound offers ~15–20 kcal/mol of aromatic stabilization energy relative to the 4,5-dihydro analog [3], translating to superior thermal stability during multi-step synthetic sequences. This property is critical for contract research organizations (CROs) running parallel synthesis campaigns where intermediates must survive multiple reaction cycles without degradation. The compound's documented commercial availability at 95+% purity from Fluorochem in 10 g quantities further supports its use in gram-scale optimization studies.

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